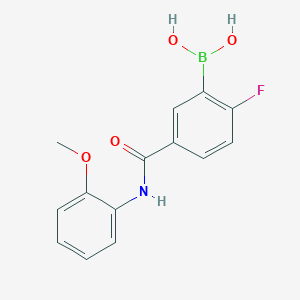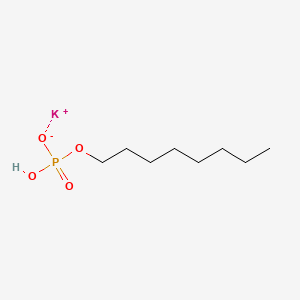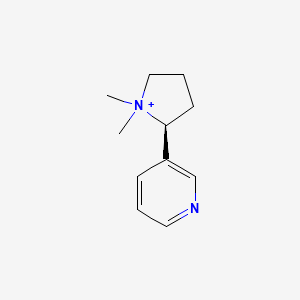
Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, (S)-: es un compuesto químico con una fórmula molecular de C11H17N2. Es miembro de la familia del pirrolidinio, caracterizado por un anillo de pirrolidina con varios sustituyentes. Este compuesto destaca por sus características estructurales, incluido un anillo de piridina unido al anillo de pirrolidina, que confiere propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, (S)- típicamente implica la reacción de derivados de piridina con pirrolidina bajo condiciones específicas. Un método común incluye la alquilación de pirrolidina con un derivado de piridina en presencia de una base. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno, y la temperatura se mantiene entre 0 °C y 50 °C para garantizar un rendimiento y una pureza óptimos .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales y un control preciso de los parámetros de reacción para garantizar la coherencia y un alto rendimiento. La purificación del producto final se logra mediante técnicas como cristalización, destilación o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, (S)- se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de derivados de pirrolidina reducidos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperatura ambiente.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; las reacciones generalmente se realizan en condiciones anhidras a bajas temperaturas.
Principales productos formados:
Oxidación: N-óxidos de pirrolidinio.
Reducción: Derivados de pirrolidina reducidos.
Sustitución: Derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
Química: En química, Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, (S)- se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de materiales .
Biología: En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Se utiliza en el diseño de ligandos para receptores y enzimas, lo que ayuda a comprender las vías bioquímicas .
Medicina: En medicina, Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, (S)- se investiga por sus propiedades farmacológicas. Sirve como compuesto principal en el desarrollo de nuevos agentes terapéuticos dirigidos a diversas enfermedades .
Industria: Industrialmente, este compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados. Su reactividad y estabilidad lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros .
Mecanismo De Acción
El mecanismo de acción de Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, (S)- implica su interacción con dianas moleculares específicas. El anillo de piridina puede participar en interacciones π-π con residuos aromáticos en las proteínas, mientras que el anillo de pirrolidina puede formar enlaces de hidrógeno con las cadenas laterales de los aminoácidos. Estas interacciones modulan la actividad de las enzimas y los receptores, influyendo en varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares:
- Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, bromuro
- Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, cloruro
- Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, yoduro
Comparación: En comparación con sus análogos, Pirrolidinio, 1,1-dimetil-2-(3-piridinil)-, (S)- exhibe propiedades únicas debido a su estereoquímica específica. El enantiómero (S)- puede tener una actividad biológica y una afinidad de unión diferentes en comparación con el enantiómero ® o las mezclas racémicas. Esta distinción estereoquímica es crucial en el diseño y desarrollo de fármacos, ya que puede afectar significativamente la eficacia y seguridad de los agentes terapéuticos .
Propiedades
Número CAS |
60282-15-7 |
|---|---|
Fórmula molecular |
C11H17N2+ |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1/t11-/m0/s1 |
Clave InChI |
WYBBYUGHCIQZBV-NSHDSACASA-N |
SMILES isomérico |
C[N+]1(CCC[C@H]1C2=CN=CC=C2)C |
SMILES canónico |
C[N+]1(CCCC1C2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


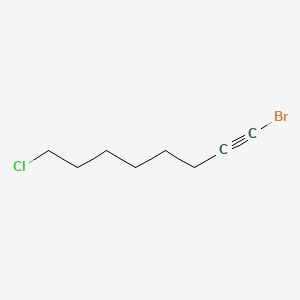




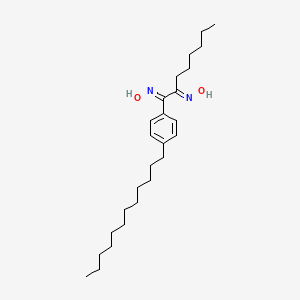
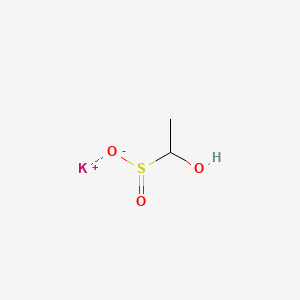
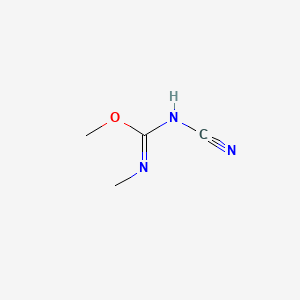

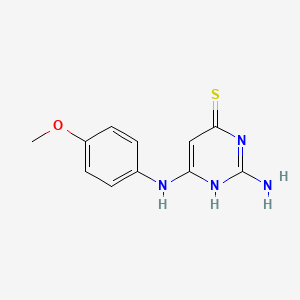
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
